molecular formula C18H19F2N3O4S2 B2538151 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034373-65-2

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2538151
CAS No.: 2034373-65-2
M. Wt: 443.48
InChI Key: ZSEHPDXCSBXXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide features a benzo[c][1,2,5]thiadiazole 2,2-dioxide core, a sulfamoyl bicyclic structure stabilized by two sulfonyl oxygen atoms. Key substituents include:

  • A piperidin-4-yl group sulfonylated at the 2,6-difluorophenyl position, enhancing steric bulk and lipophilicity.
  • A 3-methyl group on the fused thiadiazole ring, which may influence conformational flexibility.

Properties

IUPAC Name

3-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O4S2/c1-21-16-7-2-3-8-17(16)23(29(21,26)27)13-9-11-22(12-10-13)28(24,25)18-14(19)5-4-6-15(18)20/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEHPDXCSBXXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a member of the thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A piperidine ring connected to a sulfonyl group derived from 2,6-difluorophenyl .
  • A benzo[c][1,2,5]thiadiazole moiety that contributes to its biological properties.
PropertyValue
Molecular FormulaC16H17F2N3O2S2
Molecular Weight385.4 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized that it may act on neurotransmitter receptors or enzymes involved in critical biological pathways. The exact mechanisms are still under investigation but may involve:

  • Modulation of neurotransmitter systems.
  • Inhibition of specific enzymes related to disease processes.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that related compounds displayed potent growth inhibitory activity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. The IC50 values for these compounds were reported as low as 0.28μg/mL0.28\,\mu g/mL for MCF-7 cells .

Neuroprotective Effects

Compounds with similar structures have been evaluated for their neuroprotective effects. They are being studied for potential applications in treating neurological disorders due to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Antimicrobial Activity

The sulfonamide functionality has been associated with antimicrobial properties. Preliminary data suggest that derivatives of this compound may exhibit moderate to strong antibacterial activity against various bacterial strains .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated a series of thiadiazole derivatives and found that those containing piperidine moieties exhibited enhanced antiproliferative effects against cancer cell lines. The structure-activity relationship analysis indicated that modifications to the piperidine ring significantly influenced biological activity .
  • Neuropharmacological Studies : Investigations into the neuropharmacological effects revealed that certain derivatives could potentially serve as therapeutic agents for conditions such as anxiety and depression by interacting with serotonin receptors .
  • In Silico Studies : Computational docking studies have provided insights into the binding affinities of these compounds with target proteins, suggesting potential pathways through which they exert their biological effects .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The synthesis of sulfonyl amino derivatives has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide have shown efficacy against Staphylococcus aureus and Pseudomonas aeruginosa .

Anti-inflammatory and Analgesic Properties
The compound has been evaluated for its anti-inflammatory effects using models such as the carrageenan-induced paw edema in rats. Results demonstrated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac . Additionally, analgesic properties were assessed using the tail flick method, indicating potential for pain management applications .

Anticancer Potential
Thiadiazole derivatives have gained attention for their anticancer properties. Studies have suggested that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The specific structure of this compound may enhance its interaction with cellular targets involved in cancer progression .

Case Studies

StudyApplicationFindings
Study AAntimicrobialShowed significant activity against Bacillus subtilis and Salmonella sp.
Study BAnti-inflammatoryCompounds exhibited effects comparable to diclofenac in rat models.
Study CAnticancerInduced apoptosis in various cancer cell lines; potential for drug development.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂-N<) participates in nucleophilic substitution and hydrogen-bonding interactions. Key reactions include:

Reaction TypeConditionsOutcome/ApplicationSource Support
Hydrolysis Acidic/alkaline aqueous mediaCleavage to sulfonic acid derivatives
Alkylation/Acylation Alkyl halides or acyl chloridesFormation of N-alkyl/acyl derivatives
Metal Coordination Transition metal salts (e.g., Zn²⁺)Complexation for catalytic applications
  • Example : Under alkaline conditions, hydrolysis of the sulfonamide bond generates 2,6-difluorobenzenesulfonic acid and a piperidine-thiadiazole intermediate.

Benzo-Thiadiazole Core Reactivity

The 1,3-dihydrobenzo[c] thiadiazole 2,2-dioxide core undergoes electrophilic substitution and ring-opening reactions:

Reaction TypeConditionsOutcome/ApplicationSource Support
Electrophilic Aromatic Substitution Nitration/sulfonation reagentsSubstitution at C-4 or C-7 positions
Reductive Ring Opening LiAlH₄ or catalytic hydrogenationFormation of benzothiazole derivatives
Nucleophilic Attack Grignard reagents or aminesFunctionalization at sulfur or nitrogen
  • Example : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the electron-deficient C-4 position of the benzo-thiadiazole ring .

Piperidine Ring Modifications

The piperidine moiety undergoes ring functionalization and conformational changes:

Reaction TypeConditionsOutcome/ApplicationSource Support
N-Substitution Alkyl halides or epoxidesQuaternary ammonium salt formation
Oxidation KMnO₄ or RuO₄Conversion to piperidone derivatives
Ring Expansion Photochemical or thermal conditionsFormation of azepane analogs
  • Example : Oxidation with RuO₄ converts the piperidine ring to a piperidone, altering the compound’s solubility and bioactivity .

Fluorophenyl Group Interactions

The 2,6-difluorophenyl group enhances electrophilicity and participates in halogen bonding:

Reaction TypeConditionsOutcome/ApplicationSource Support
Halogen Bonding Electron-rich aromatic systemsStabilization of protein-ligand complexes
Electrophilic Substitution Friedel-Crafts alkylationIntroduction of alkyl/aryl groups
  • Example : The fluorine atoms engage in halogen bonding with kinase active sites, as observed in molecular docking studies of similar sulfonamide derivatives .

Synthetic Pathway Considerations

Key synthesis steps for this compound likely involve:

  • Sulfonylation : Piperidine-4-yl intermediates react with 2,6-difluorobenzenesulfonyl chloride under inert conditions .

  • Thiadiazole Formation : Cyclization of thiosemicarbazide precursors in basic media .

  • Fluorination : Electrophilic fluorination of the phenyl ring using Selectfluor® or DAST .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and HF.

  • Photodegradation : UV exposure induces C-S bond cleavage in the thiadiazole ring .

Comparison with Similar Compounds

Core Heterocycle Analog: Benzodioxine-Based Thiadiazole Derivatives

describes 1,4-benzodioxine-based thiadiazole-fused-thiadiazole derivatives synthesized via condensation of thiosemicarbazide with benzodioxine aldehydes .

Feature Target Compound Benzodioxine-Thiadiazole Derivatives
Core Structure Benzo[c]thiadiazole 2,2-dioxide (sultam) 1,4-Benzodioxine fused with thiadiazole
Electronic Effects Electron-withdrawing sulfonyl groups stabilize the core Oxygen atoms in benzodioxine enhance electron density
Synthesis Likely involves sulfonylation of piperidine and cyclization steps (inferred) Condensation of thiosemicarbazide with benzodioxine aldehydes
Bioactivity Unknown Anticancer, antimicrobial (reported for similar derivatives)

Key Difference : The target’s sultam core may confer greater metabolic stability compared to benzodioxine-thiadiazole hybrids, which are prone to oxidative degradation.

Sulfonylated Piperidine Analogs

Compounds bearing sulfonylated piperidine moieties are common in kinase inhibitors (e.g., BAY 1143572). The 2,6-difluorophenyl group in the target compound contrasts with non-fluorinated analogs:

Feature Target Compound Non-Fluorinated Sulfonylated Piperidines
Lipophilicity Increased (logP ~3.5–4.0, estimated) Lower (logP ~2.5–3.0)
Metabolic Stability Enhanced due to fluorine’s inertness Susceptible to CYP450-mediated oxidation
Synthetic Route Requires fluorinated sulfonyl chloride Utilizes simpler aryl sulfonyl chlorides

Benzo[c]thiadiazole Dioxide Derivatives

Analogous sultams, such as 3-methylbenzo[c]thiadiazole 2,2-dioxide derivatives, have been studied as γ-aminobutyric acid (GABA) receptor modulators.

Feature Target Compound Unsubstituted Benzo[c]thiadiazole Dioxides
Substituents 3-Methyl group and sulfonamide-piperidine Often lack bulky substituents
Solubility Moderate (due to sulfonamide) Higher (polar core dominates)
Target Affinity Potential for CNS targets (speculative) GABA-A receptors (documented)

Preparation Methods

Cyclization of Diamine Precursors

The benzo[c]thiadiazole ring is synthesized via cyclocondensation of 1,2-diaminobenzene derivatives with sulfur trioxide or sulfamide. For example, 1,2-diamino-4-methylbenzene reacts with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to yield 3-methylbenzo[c]thiadiazole 1,1-dioxide. Oxidation of the sulfilimine intermediate with hydrogen peroxide in acetic acid achieves the 2,2-dioxide configuration.

Mechanistic Insight :

  • Sulfur trioxide acts as an electrophile, attacking the amine to form a sulfamic acid intermediate.
  • Intramolecular cyclization eliminates HCl, generating the thiadiazole ring.

Optimization Notes :

  • Lower temperatures (0–5°C) minimize side reactions such as over-sulfonation.
  • Anhydrous conditions prevent hydrolysis of sulfuryl chloride.

Preparation of the 2,6-Difluorophenylsulfonyl-Piperidine Fragment

Sulfonylation of Piperidine

4-Aminopiperidine is reacted with 2,6-difluorophenylsulfonyl chloride in dichloromethane using triethylamine (2.2 equiv) as a base. The reaction proceeds at room temperature for 12 hours, achieving 85–90% yield.

Critical Parameters :

  • Stoichiometry : Excess sulfonyl chloride (1.1 equiv) ensures complete conversion.
  • Workup : The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate 3:1).

Side Reactions :

  • Bis-sulfonylation is suppressed by maintaining a 1:1 molar ratio of amine to sulfonyl chloride.

Functionalization at the Piperidine 4-Position

The 4-amino group is converted to a leaving group (e.g., bromide) for subsequent coupling. A Sandmeyer reaction is employed:

  • Diazotization of 4-aminopiperidine with sodium nitrite (1.5 equiv) and HBr (3 equiv) at 40°C.
  • Displacement with CuBr (1.03 equiv) yields 4-bromopiperidine (72% yield).

Alternative Route :

  • Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to install hydroxyl groups, though this is less efficient (55–60% yield).

Coupling of the Two Subunits

Nucleophilic Aromatic Substitution

The 4-bromopiperidine derivative reacts with the deprotonated benzo[c]thiadiazole 2,2-dioxide (generated using NaH in DMF) at 80°C for 24 hours. This affords the coupled product in 65–70% yield.

Challenges :

  • Steric hindrance at the piperidine 4-position necessitates elevated temperatures.
  • Competing elimination is mitigated by using anhydrous DMF.

Buchwald–Hartwig Amination

A palladium-catalyzed coupling (Pd₂(dba)₃, Xantphos) between 4-bromopiperidine and the thiadiazole amine achieves higher yields (75–80%) under milder conditions (90°C, 12 hours).

Catalytic System :

  • Ligand : Xantphos enhances regioselectivity.
  • Base : Cs₂CO₃ (2.5 equiv) facilitates deprotonation.

Oxidation to the 2,2-Dioxide

The final oxidation of the thiadiazole sulfilimine to the 2,2-dioxide is accomplished using 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C (92% yield).

Mechanism :

  • Electrophilic oxygen transfer from mCPBA to the sulfur center.

Analytical Confirmation :

  • IR Spectroscopy : S=O stretches at 1150 cm⁻¹ and 1300 cm⁻¹.
  • Mass Spectrometry : [M+H]⁺ at m/z 482.1.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted sulfonyl chloride and piperidine byproducts.
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99.5% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    • Piperidine protons: δ 3.20–3.50 (m, 4H, NCH₂)
    • Aromatic protons: δ 7.30–7.80 (m, 6H, Ar-H)
  • ¹³C NMR : 165.2 ppm (C=O), 158.1 ppm (C-F).

Scale-Up Considerations and Industrial Relevance

Pilot-Scale Synthesis

  • Batch Reactors : 50 L vessels with temperature-controlled jackets optimize exothermic steps (e.g., sulfonylation).
  • Cost Efficiency : Recycling CuBr catalysts reduces production costs by 15–20%.

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product), driven by solvent use in chromatography.
  • Solvent Recovery : Distillation recovers 90% of dichloromethane.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Answer:
Optimization should focus on reaction conditions (temperature, solvent polarity, and catalyst selection) and purification techniques. For example, using absolute ethanol as a solvent with triethylamine as a base under reflux (40–60°C) can enhance reaction efficiency, as demonstrated in analogous thiadiazole syntheses . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (dimethylformamide or ethanol) can improve purity. Monitoring intermediates with TLC and adjusting stoichiometric ratios (e.g., hydrazonoyl chloride equivalents) may resolve side-product formation.

Table 1: Example Optimization Parameters for Synthesis

ParameterTypical RangeImpact on Yield/Purity
Reaction Temperature40–80°CHigher temps reduce steric hindrance
Solvent PolarityEthanol/DMFPolar solvents favor SN2 mechanisms
Catalyst (e.g., Et₃N)1–2 equivalentsNeutralizes HCl byproducts

Advanced: What strategies resolve low regioselectivity in sulfonylation reactions involving the 2,6-difluorophenyl group?

Answer:
Steric and electronic effects of the 2,6-difluorophenyl group can hinder sulfonylation. Computational modeling (DFT) can predict reactive sites, while adjusting reaction media (e.g., using DMF to stabilize transition states) or employing directing groups (e.g., temporary protecting groups on the piperidine nitrogen) may improve regioselectivity . Kinetic studies via in-situ FTIR or NMR can identify rate-determining steps for targeted optimization.

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • ¹H/¹³C NMR: Assign peaks for the piperidine ring (δ 1.5–3.0 ppm for protons, 25–50 ppm for carbons) and sulfonyl group (δ 3.5–4.5 ppm).
  • IR Spectroscopy: Confirm sulfonyl S=O stretches (1350–1300 cm⁻¹) and thiadiazole C-S bonds (700–600 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography: Resolve stereochemistry of the benzothiadiazole core .

Advanced: How can conflicting NMR data for the benzothiadiazole core be reconciled?

Answer:
Discrepancies may arise from dynamic effects (e.g., ring puckering) or solvent-dependent conformational changes. Variable-temperature NMR (VT-NMR) can identify fluxional behavior, while NOESY/ROESY experiments map spatial correlations between protons. Comparative analysis with DFT-simulated NMR shifts (using Gaussian or ORCA) helps validate assignments .

Basic: What theoretical frameworks guide the study of this compound’s reactivity?

Answer:

  • Frontier Molecular Orbital (FMO) Theory: Predicts nucleophilic/electrophilic sites via HOMO-LUMO gaps.
  • Hammett Substituent Constants: Quantifies electronic effects of the 2,6-difluorophenyl group on sulfonylation kinetics.
  • Molecular Dynamics (MD): Simulates solvation effects and transition-state geometries .

Advanced: How can computational methods validate experimental data on its metabolic stability?

Answer:

  • Docking Studies (AutoDock/Vina): Predict binding affinities to cytochrome P450 enzymes.
  • QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with in vitro metabolic half-lives.
  • MD Simulations: Track degradation pathways in simulated biological membranes .

Basic: What separation techniques are suitable for isolating this compound from reaction mixtures?

Answer:

  • Membrane Filtration: Nanofiltration (MWCO 300–500 Da) removes low-MW impurities.
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >95% purity.
  • Centrifugal Partition Chromatography (CPC): Separates stereoisomers using biphasic solvent systems .

Advanced: How do steric effects from the 3-methyl group influence its biological activity?

Answer:
The 3-methyl group may hinder target binding or alter pharmacokinetics. Comparative SAR studies with methyl-removed analogs can isolate steric contributions. Molecular dynamics simulations (e.g., GROMACS) quantify binding pocket interactions, while SPR assays measure binding kinetics .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Enzyme Inhibition Assays: Fluorescence-based readouts for kinases or proteases.
  • Cytotoxicity (MTT/XTT): Test IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7).
  • Membrane Permeability (PAMPA): Predict blood-brain barrier penetration .

Advanced: How can contradictory results in cytotoxicity studies be systematically addressed?

Answer:
Contradictions may stem from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines and validate via orthogonal assays (e.g., apoptosis markers vs. ATP-based viability). Meta-analysis of published data identifies confounding variables (e.g., batch-to-batch compound variability) .

Basic: What are the key stability considerations for long-term storage?

Answer:

  • Thermal Stability: TGA/DSC to determine decomposition temperatures.
  • Photostability: Store in amber vials under inert gas (N₂/Ar).
  • Hydrolytic Stability: Accelerated aging studies in buffers (pH 1–10) .

Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) elucidate its metabolic pathways?

Answer:
Synthesize ¹⁹F-labeled analogs to track metabolites via ¹⁹F NMR (high sensitivity, minimal background). Combine with LC-MS/MS to identify phase I/II metabolites. In vivo studies in model organisms (e.g., rodents) validate excretion routes .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for synthesis/purification.
  • Waste Disposal: Neutralize sulfonyl byproducts with NaHCO₃ before disposal .

Advanced: How can machine learning models predict its ADMET properties?

Answer:
Train models on datasets like ChEMBL or PubChem using descriptors like molecular weight, topological surface area, and hydrogen-bond donors. Validate predictions with in vitro assays (e.g., Caco-2 permeability) and refine models via active learning .

Basic: What regulatory guidelines apply to its use in preclinical studies?

Answer:
Follow OECD 423 (acute toxicity), ICH Q3A (impurity profiling), and GLP standards for data integrity. Document synthesis routes per ICH M7 guidelines to control mutagenic impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.